molecular formula C11H10N2O3S2 B2388538 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 849483-34-7

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2388538
CAS No.: 849483-34-7
M. Wt: 282.33
InChI Key: CPEKINBLOCVTBS-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound that combines the structural features of thiazole and benzamide. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while benzamide is an aromatic amide. This compound is of interest due to its potential biological activities, particularly its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the target compound . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of a methylsulfonyl group and a thiazole ring, which contributes to its potent antibacterial activity. Its ability to form complexes with cell-penetrating peptides further enhances its effectiveness against bacterial infections .

Properties

IUPAC Name

4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-8(3-5-9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEKINBLOCVTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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